molecular formula C13H17N5O B244770 3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide CAS No. 678560-01-5

3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide

Cat. No. B244770
CAS RN: 678560-01-5
M. Wt: 259.31 g/mol
InChI Key: IFWRNOURGKSXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide, also known as DPTB, is a novel compound with potential applications in scientific research. This compound has gained attention due to its unique structure and promising biological activity.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in many functions in the body, including memory and muscle movement. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have neuroprotective effects.
Biochemical and Physiological Effects
3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. 3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has also been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which can have a positive effect on mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide in lab experiments is its unique structure, which can lead to novel biological activity. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one limitation of using 3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide is its relatively unknown toxicity profile, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide. One direction is to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as an anticonvulsant agent. Additionally, further studies are needed to determine its toxicity profile and potential side effects.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide involves the reaction of 3,5-dimethylbenzoic acid with propargyl bromide, followed by the reaction of the resulting product with sodium azide. The final step involves the reaction of the azide product with propylamine to yield 3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide. The synthesis method has been reported in the literature and can be easily reproduced in the laboratory.

Scientific Research Applications

3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have neuroprotective effects and can inhibit the activity of certain enzymes that are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has also been shown to have anticonvulsant effects and can reduce the severity of seizures in animal models.

properties

CAS RN

678560-01-5

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

3,5-dimethyl-N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H17N5O/c1-4-5-18-16-13(15-17-18)14-12(19)11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,14,16,19)

InChI Key

IFWRNOURGKSXAK-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=CC(=C2)C)C

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.